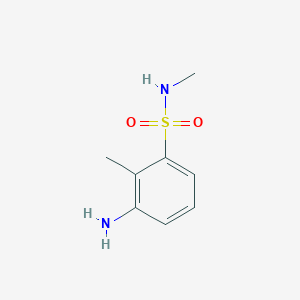

3-amino-N,2-dimethylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

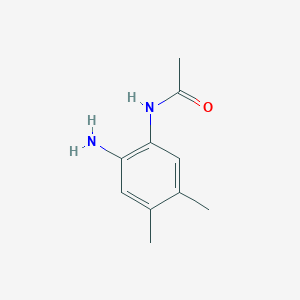

“3-amino-N,2-dimethylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H12N2O2S . It is also known by its IUPAC name, 3-amino-N,2-dimethylbenzenesulfonamide .

Molecular Structure Analysis

The molecular weight of “3-amino-N,2-dimethylbenzene-1-sulfonamide” is 200.26 g/mol . The InChI code for this compound is 1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 .Applications De Recherche Scientifique

Tautomeric Behavior in Bioorganic and Medicinal Chemistry

Sulfonamide derivatives, including 3-amino-N,2-dimethylbenzene-1-sulfonamide, have significant roles in bioorganic and medicinal chemistry. The molecular conformation or tautomeric forms of these molecules directly impact their pharmaceutical and biological activities. A study used spectroscopic methods to explore the tautomeric forms of a related sulfonamide derivative, highlighting the importance of understanding these properties in drug development and bioorganic studies (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthesis of Sulfonated Derivatives in Organic Chemistry

The synthesis of sulfonated derivatives, such as those related to 3-amino-N,2-dimethylbenzene-1-sulfonamide, is a crucial aspect of organic chemistry. Research has explored various pathways for synthesizing these derivatives, revealing insights into chemical processes and structures that are critical for the development of new compounds (Courtin, Tobel, & Doswald, 1978).

Gene Expression and Antitumor Properties

Compounds from sulfonamide-focused libraries, including derivatives of 3-amino-N,2-dimethylbenzene-1-sulfonamide, have shown promise in antitumor applications. Studies have evaluated these compounds in cell-based antitumor screens, highlighting their potential as cell cycle inhibitors and their preliminary clinical activities in phase I trials (Owa et al., 2002).

Antibody Development in Biochemistry

In biochemistry, antibodies with broad specificity for sulfonamide antibiotics, including derivatives of 3-amino-N,2-dimethylbenzene-1-sulfonamide, have been developed for use in sensitive enzyme-linked immunosorbent assays (ELISAs). This research is significant for detecting sulfonamide antibiotics in various biological samples, such as milk (Adrián et al., 2009).

Role in Drug Design

The sulfonamide group, present in 3-amino-N,2-dimethylbenzene-1-sulfonamide, plays a pivotal role in drug design, particularly in sulfonamide antibacterials. These compounds, which include sulfonamide derivatives, act as inhibitors of certain enzymes and have been used in a variety of drugs, illustrating the versatility and importance of the sulfonamide group in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

3-amino-N,2-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJMZAWDPKWFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,2-dimethylbenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)

![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)

![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)

![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)

![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)